molecular formula C9H20N2 B063039 4-Propan-2-ylcyclohexane-1,3-diamine CAS No. 170572-96-0

4-Propan-2-ylcyclohexane-1,3-diamine

Cat. No. B063039
M. Wt: 156.27 g/mol
InChI Key: ZDDFFVJKABGMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propan-2-ylcyclohexane-1,3-diamine, also known as PACD, is a chemical compound that has gained significant attention in the scientific research community. PACD is a diamine derivative that has been used in various applications, including as a catalyst in organic synthesis and as a ligand in coordination chemistry.

Mechanism Of Action

The mechanism of action of 4-Propan-2-ylcyclohexane-1,3-diamine is not well understood. However, it is believed to act as a Lewis base, donating a pair of electrons to a Lewis acid, which then undergoes a reaction with a substrate to form a product.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 4-Propan-2-ylcyclohexane-1,3-diamine. However, studies have shown that it is relatively non-toxic and has low environmental impact.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Propan-2-ylcyclohexane-1,3-diamine in lab experiments is its high catalytic activity and selectivity. 4-Propan-2-ylcyclohexane-1,3-diamine is also relatively easy to synthesize and handle. However, one of the limitations of using 4-Propan-2-ylcyclohexane-1,3-diamine is its high cost compared to other catalysts.

Future Directions

There are several future directions for research on 4-Propan-2-ylcyclohexane-1,3-diamine. One area of interest is the development of new synthetic routes to 4-Propan-2-ylcyclohexane-1,3-diamine that are more cost-effective and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 4-Propan-2-ylcyclohexane-1,3-diamine, which could lead to the development of new catalysts with improved activity and selectivity. Additionally, there is potential for the use of 4-Propan-2-ylcyclohexane-1,3-diamine in biomedical applications, such as drug delivery and imaging.

Synthesis Methods

4-Propan-2-ylcyclohexane-1,3-diamine can be synthesized through a multi-step process starting from cyclohexanone and 2-propanol. The first step involves the reduction of cyclohexanone to cyclohexanol using sodium borohydride. The resulting cyclohexanol is then converted to cyclohexylamine through a reaction with ammonia. Finally, 4-Propan-2-ylcyclohexane-1,3-diamine is obtained by reacting cyclohexylamine with isopropylamine in the presence of a catalyst.

Scientific Research Applications

4-Propan-2-ylcyclohexane-1,3-diamine has been widely used in scientific research as a catalyst in organic synthesis. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including cyclic carbonates, cyclic ureas, and cyclic carbamates. 4-Propan-2-ylcyclohexane-1,3-diamine has also been used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions.

properties

CAS RN

170572-96-0

Product Name

4-Propan-2-ylcyclohexane-1,3-diamine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

4-propan-2-ylcyclohexane-1,3-diamine

InChI

InChI=1S/C9H20N2/c1-6(2)8-4-3-7(10)5-9(8)11/h6-9H,3-5,10-11H2,1-2H3

InChI Key

ZDDFFVJKABGMAJ-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(CC1N)N

Canonical SMILES

CC(C)C1CCC(CC1N)N

synonyms

1,3-Cyclohexanediamine,4-(1-methylethyl)-(9CI)

Origin of Product

United States

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